2-Hexylazepane
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Overview
Description
2-Hexylazepane is a cyclic amine compound with the chemical formula C12H25N. It is also known as 2-hexyl-1-azepanamine or N-hexyl-1-aminomethylazepane. This compound is characterized by a seven-membered ring structure with a hexyl group attached to the nitrogen atom. It has a molecular weight of 183.34 g/mol and is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylazepane typically involves the reaction of hexylamine with a suitable cyclic precursor. One common method is the cyclization of hexylamine with a seven-membered ring precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of hexylamine and the cyclic precursor into the reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified using distillation or crystallization techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hexylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hexyl group or the nitrogen atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
2-Hexylazepane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 2-Hexylazepane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-Hexylpiperidine: Similar structure but with a six-membered ring.
2-Hexylmorpholine: Contains an oxygen atom in the ring structure.
2-Hexylpyrrolidine: Features a five-membered ring structure.
Uniqueness: 2-Hexylazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and provides unique reactivity in chemical reactions compared to its six- and five-membered ring analogs .
Properties
IUPAC Name |
2-hexylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-2-3-4-6-9-12-10-7-5-8-11-13-12/h12-13H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDFJTYHEKAYBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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